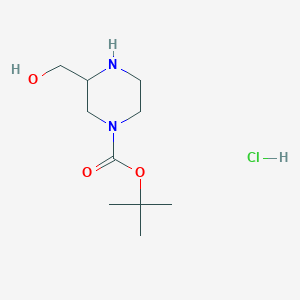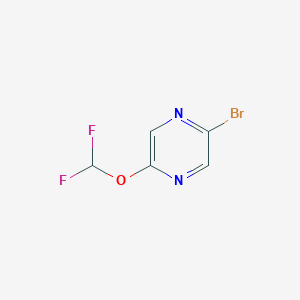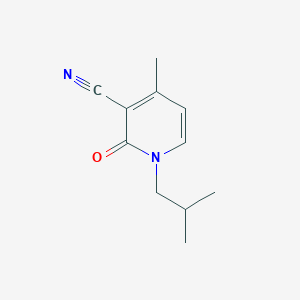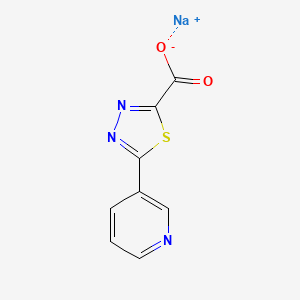
Sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that features a thiadiazole ring fused with a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-pyridinecarboxylic acid hydrazide with carbon disulfide and sodium hydroxide, followed by oxidation to form the desired thiadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into more reduced forms, such as thiadiazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or thiadiazole ring is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted thiadiazole and pyridine derivatives.
科学的研究の応用
Sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an anti-inflammatory and neuroprotective agent.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用機序
5-(ピリジン-3-イル)-1,3,4-チアゾール-2-カルボン酸ナトリウムの作用機序は、さまざまな分子標的との相互作用を伴います。
類似の化合物:
1-(5-(ピリジン-3-イル)-1,3,4-チアゾール-2-イル)-1H-ピラゾール-4-カルバルデヒド: 抗結核剤と抗酸化剤として知られています.
チアゾリジン誘導体: 抗癌および抗菌特性を含む、さまざまな生物学的活性を示します.
類似化合物との比較
1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbaldehyde: Known for its anti-tubercular and antioxidant properties.
Thiazolidine Derivatives: Exhibits diverse biological activities, including anticancer and antimicrobial properties.
特性
分子式 |
C8H4N3NaO2S |
|---|---|
分子量 |
229.19 g/mol |
IUPAC名 |
sodium;5-pyridin-3-yl-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C8H5N3O2S.Na/c12-8(13)7-11-10-6(14-7)5-2-1-3-9-4-5;/h1-4H,(H,12,13);/q;+1/p-1 |
InChIキー |
BUXUYHNEIASSRI-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CN=C1)C2=NN=C(S2)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


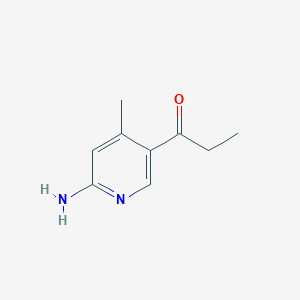
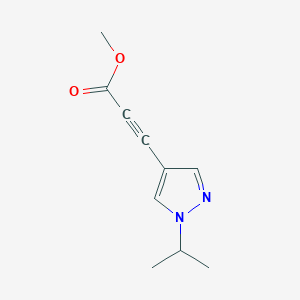


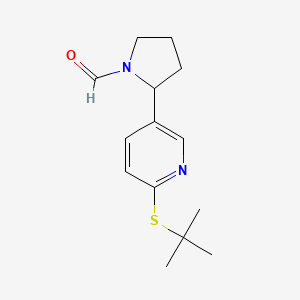
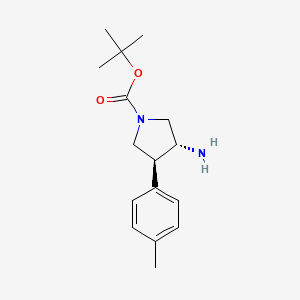

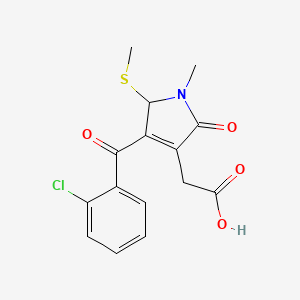
![(3R)-5,6-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11810856.png)

